REACTION_CXSMILES
|
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[CH:17][C:18]([F:19])=[C:13]3[CH:12]=[CH:11]2)(=O)=O)C=CC=CC=1.[CH2:20]([Li])CCC.IC.[Cl-].[NH4+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[F:19][C:18]1[CH:17]=[CH:16][N:15]=[C:14]2[NH:10][C:11]([CH3:20])=[CH:12][C:13]=12 |f:3.4,5.6|
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2F
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (3×15 mL)
|
Type
|
WASH
|
Details
|
were washed with water (30 mL), brine (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1)NC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |